7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy and amino groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of Substituents: Methoxy and amino groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
7-(3,4-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions include various quinazolinone derivatives with altered functional groups.
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of methoxy and amino groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one include:
3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the dimethoxyphenyl group but has a different core structure.
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound features a methoxyphenyl group and an amino group but has a pyrazole core instead of a quinazolinone core.
The uniqueness of this compound lies in its specific combination of functional groups and its quinazolinone core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(4-methoxyanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H25N3O4/c1-14-23-19(27-24(25-14)26-17-6-8-18(29-2)9-7-17)11-16(12-20(23)28)15-5-10-21(30-3)22(13-15)31-4/h5-10,13,16H,11-12H2,1-4H3,(H,25,26,27) |
InChI Key |
ICEYMJFUFKWNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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